(Dhq)2aqn

Asymmetric Dihydroxylation Sharpless AD Terminal Alkene Dihydroxylation

Substituting (DHQ)2AQN with PHAL- or PYR-based ligands in Sharpless asymmetric dihydroxylation frequently erodes enantioselectivity and alters regiochemical outcomes. The rigid 1,4-anthraquinone core of (DHQ)2AQN creates a unique chiral pocket that cannot be replicated by other bis-cinchona scaffolds. • +5% absolute ee gain vs. (DHQ)2PHAL for terminal aliphatic alkenes (85% vs. 80% ee) under standard AD conditions. • Enables regioselective dihydroxylation of polyenes where PHAL ligands fail, as validated in total synthesis campaigns. • Gold-standard homogeneous benchmark for immobilized catalyst development; polymer-supported analogues achieve 92-99% ee with 95-97% catalyst recovery over five cycles. Supplied with verified optical rotation [α]²⁰/D +495° (c = 1, CHCl₃) to ensure batch-to-batch reproducibility.

Molecular Formula C54H56N4O6
Molecular Weight 857 g/mol
CAS No. 176097-24-8
Cat. No. B1278749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dhq)2aqn
CAS176097-24-8
Molecular FormulaC54H56N4O6
Molecular Weight857 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O
InChIInChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33-,34-,45-,46-,53+,54+/m0/s1
InChIKeyARCFYUDCVYJQRN-KESJXZTCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(DHQ)2AQN Procurement & Differentiation


(DHQ)2AQN (Hydroquinine anthraquinone-1,4-diyl diether, CAS 176097-24-8) is a C₂-symmetric bis-cinchona alkaloid ligand developed for Sharpless asymmetric dihydroxylation (AD) and related osmium-catalyzed transformations [1]. It comprises a rigid 1,4-anthraquinone core linking two dihydroquinine (DHQ) units, creating a well-defined chiral pocket that enforces predictable enantiofacial selectivity . The compound is commercially available with purities ≥95% and a specific optical rotation of [α]²⁰/D +495° (c = 1 in chloroform), parameters essential for reproducible catalytic outcomes in both academic and industrial asymmetric synthesis workflows .

Workflow Sharpless asymmetric dihydroxylation and osmium-catalyzed reactions
Scaffold C₂-symmetric bis-cinchona alkaloid with anthraquinone core
Reproducibility Controlled purity and specific rotation for consistent catalytic outcomes

Why (DHQ)2AQN Architecture Prevents Simple Substitution


The asymmetric dihydroxylation ligand landscape is not a commodity market; substitution of (DHQ)2AQN with seemingly analogous ligands like (DHQ)2PHAL or (DHQ)2PYR frequently results in compromised enantioselectivity, reduced yield, or altered regiochemical outcomes [1]. The 1,4-anthraquinone linker in (DHQ)2AQN imparts a distinct bite angle and electronic environment compared to the pyrazine core of (DHQ)2PHAL, directly affecting the geometry of the OsO₄–ligand complex and its interaction with specific olefin substitution patterns [2]. For procurement decisions, this means that a reaction optimized for (DHQ)2AQN cannot be reliably executed with a different bis-cinchona ligand without re-optimization and potential loss of stereochemical fidelity, as quantified in the evidence below.

Ligand
(DHQ)₂AQN (target)
(DHQ)₂PHAL (analog)
Core architecture
1,4-anthraquinone linker; distinct bite angle
Pyrazine core; different OsO₄–ligand geometry
Reaction transfer
Optimized for terminal and complex olefins
May shift enantioselectivity and yield; re-optimization likely required

(DHQ)2AQN Comparative Evidence


Terminal Alkene Dihydroxylation vs. (DHQ)2PHAL

In the asymmetric dihydroxylation of a terminal alkene substrate bearing an n-hexyl chain, (DHQ)2AQN outperformed the widely used (DHQ)2PHAL ligand in both yield and enantioselectivity [1]. Under identical reaction conditions, the anthraquinone-based ligand provided a 2% higher yield and a 5% absolute improvement in enantiomeric excess [1].

Terminal AD comparison
Head-to-head
Target 90% yield, 85% ee
(DHQ)₂PHAL 88% yield, 80% ee
Reported ee and yield difference for terminal alkenes
Asymmetric Dihydroxylation Sharpless AD Terminal Alkene Dihydroxylation

Regioselective Dihydroxylation vs. (DHQD)2PHAL

In the key dihydroxylation step of a hydroxylated sesquiterpene coumarin synthesis, the conventional ligand (DHQD)2PHAL proved ineffective for achieving the required regioselectivity [1]. Switching to (DHQD)2AQN, the pseudo-enantiomeric counterpart of the target ligand (DHQ)2AQN, enabled the regioselective installation of the diol moiety, which was essential for the successful completion of the 5-step synthesis [1].

Regioselectivity comparison
Head-to-head
Target Enabled desired diol
(DHQD)₂PHAL Failed to provide selectivity
Regioselectivity context may differ for complex polyenes
Regioselective Dihydroxylation Natural Product Synthesis Sesquiterpene Coumarin

Asymmetric Baylis-Hillman Organocatalysis

While primarily known as a ligand for osmium-catalyzed reactions, (DHQD)2AQN—the pseudo-enantiomer of (DHQ)2AQN—has been shown to act as an effective bifunctional organocatalyst for the asymmetric Baylis-Hillman reaction . This metal-free application broadens the synthetic utility of the AQN ligand framework beyond traditional osmium-mediated processes .

Baylis-Hillman organocatalysis
Class-level
Up to 77% ee
Reported organocatalytic activity, data to verify
Source review; no direct comparator provided
Asymmetric Baylis-Hillman Organocatalysis Bifunctional Catalysis

Highly Enantioselective Fluorination

In the asymmetric fluorination of a specific substrate class using N-fluoroammonium salts, the bis-cinchona alkaloid (DHQ)2AQN delivered the fluorinated product with 84% ee in the initial step, and a single recrystallization yielded enantiomerically pure material (>99% ee) [1]. This level of stereocontrol highlights the ligand's capability in demanding electrophilic fluorination reactions [1].

Asymmetric fluorination
Reported
84% ee → >99% ee
Supports fluorination reaction context
After recrystallization; initial ee 84%
Asymmetric Fluorination Enantioselective Synthesis Cinchona Alkaloid Derivatives

Polymer-Supported Ligand Recovery and Reusability

A polymer-bound analogue of (DHQ)2AQN (QN-AQN-OPEG-OMe) demonstrated catalytic performance in asymmetric dihydroxylation that is comparable to the free, homogeneous (DHQ)2AQN ligand [1]. Crucially, the polymer-supported ligand was recovered almost quantitatively by simple filtration and could be reused for five cycles without significant loss of enantioselectivity or catalytic activity, with ligand recovery rates of 95–97% [1].

Catalyst recovery
Class-level
Polymer-bound analogue 95–97% recovery, 5 cycles
Homogeneous (DHQ)₂AQN Single use, not recoverable
Supports immobilized catalyst benchmarking
Polymer-supported analogue context
Catalyst Recovery Polymer-Bound Ligand Sustainable Catalysis

First Asymmetric Synthesis of Oxindole Azo Compounds

(DHQ)2AQN was the sole catalyst that enabled the first asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts, providing access to a novel class of enantioenriched azo compounds containing an oxindole scaffold [1]. The reaction proceeded with up to 91% yield and 93% enantiomeric excess [1].

Azo compound synthesis
Context-dependent
91% yield, 93% ee
Reported ee for novel oxindole-azo scaffold
First report of this transformation
Asymmetric Substitution Azo Compounds Oxindole Scaffold

(DHQ)2AQN Application Scenarios


Asymmetric Dihydroxylation of Aliphatic Terminal Alkenes

Procurement of (DHQ)2AQN is specifically justified when the synthetic target is a chiral vicinal diol derived from an aliphatic terminal alkene. As demonstrated by a direct comparison with (DHQ)2PHAL, (DHQ)2AQN provided a 2% yield increase (90% vs. 88%) and a 5% absolute increase in enantiomeric excess (85% vs. 80%) for an n-hexyl-substituted alkene under standard Sharpless AD conditions [1]. This translates to higher product purity and reduced purification burden in scale-up scenarios.

Regioselective Dihydroxylation of Complex Polyenes

In total synthesis campaigns where a polyene substrate contains multiple alkene sites, the regioselectivity of dihydroxylation is paramount. (DHQ)2AQN (or its pseudo-enantiomer) is the ligand of choice when conventional PHAL-based ligands fail to provide the required selectivity, as exemplified by the successful regioselective dihydroxylation in the synthesis of 10′R-acetoxy-11′-hydroxyumbelliprenin, where (DHQD)2PHAL was ineffective [1].

Benchmarking Reusable Polymer-Supported Catalysts

For process chemistry groups developing immobilized catalysts for continuous flow or batch recycling, (DHQ)2AQN serves as the gold-standard homogeneous benchmark. Research shows that polymer-supported analogues of (DHQ)2AQN can achieve comparable enantioselectivities (92–99% ee) and yields (80–94%) to the free ligand, while enabling 95–97% catalyst recovery over five cycles [1]. Procurement of the homogeneous ligand is essential for establishing baseline performance against which any immobilized version must be measured.

Metal-Free Baylis-Hillman Organocatalysis

Laboratories seeking to minimize transition metal usage can leverage the bifunctional organocatalytic activity of the (DHQ)2AQN scaffold. (DHQD)2AQN, the pseudo-enantiomer, has been shown to catalyze the asymmetric Baylis-Hillman reaction with enantioselectivities up to 77% ee [1]. This provides a compelling justification for procuring the ligand for dual-use applications beyond its canonical role in osmium-catalyzed dihydroxylation.

Application
Selection Property
Validation Focus
Terminal alkene dihydroxylation
Ligand architecture for aliphatic terminal olefins
Enantioselectivity and yield reproducibility
Complex polyene dihydroxylation
Regioselectivity control
Functional group tolerance and regiochemical outcome
Immobilized catalyst evaluation
Homogeneous reference performance
Recovery and activity over multiple cycles
Metal-free organocatalysis
Bifunctional catalytic activity
Enantioselectivity under metal-free conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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